BenchChemオンラインストアへようこそ!

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid

Stereochemistry Peptidomimetics Quality Control

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid, commonly referred to as N-Boc-cis-4-phenylpipecolic acid, is a conformationally constrained, heterocyclic amino acid derivative designed for incorporation into peptidomimetic scaffolds. The compound's core features a piperidine ring with a carboxylic acid at the 2-position and a phenyl substituent at the 4-position, stabilized by an acid-labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 261777-36-0
Cat. No. B3422625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
CAS261777-36-0
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)
InChIKeyDAYGDJLPGZOFEW-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS 261777-36-0) is a Stereochemically Critical Building Block for Peptidomimetic Drug Discovery


1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid, commonly referred to as N-Boc-cis-4-phenylpipecolic acid, is a conformationally constrained, heterocyclic amino acid derivative designed for incorporation into peptidomimetic scaffolds. The compound's core features a piperidine ring with a carboxylic acid at the 2-position and a phenyl substituent at the 4-position, stabilized by an acid-labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom . Critically, the specific CAS number 261777-36-0 defines the cis relative stereochemistry between these two substituents, a configuration that serves as both a direct building block for cis-constrained peptides and as the essential kinetic precursor for synthesizing the therapeutically vital trans-substituted pipecolic acid derivatives via base-catalyzed epimerization [1]. With commercially available specifications reaching a purity of NLT 98% , this compound provides the stereochemical fidelity required for reproducible structure-activity relationship (SAR) campaigns in medicinal chemistry, distinguishing it from racemic or stereochemically ambiguous mixtures.

The Risk of Substituting 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid with Undefined or Alternative Pipecolic Acid Isomers


Substituting CAS 261777-36-0 with a generic 'N-Boc-4-phenyl-pipecolic acid' (e.g., CAS 261777-31-5) or a regioisomeric variant (e.g., 5-phenyl analog, CAS 1219369-17-1) introduces unacceptable risk in stereospecific synthetic pathways. The core differentiator is the defined cis configuration, which dictates the molecular geometry and resultant biological activity of downstream products. Research into 4-substituted pipecolic acids explicitly demonstrates that distinct biological activities, ranging from HIV-1 protease inhibition (Palinavir) to NMDA receptor antagonism (Selfotel), are critically dependent on the relative and absolute stereochemistry of the piperidine ring substituents [1]. Furthermore, the cis isomer serves as a specific synthetic handle: controlled base-catalyzed epimerization converts it to the thermodynamically more stable trans isomer [1]. Using an undefined stereochemical mixture would severely compromise the enantiomeric excess and yield of this critical transformation, undermining the feasibility and reproducibility of lead compound synthesis.

Quantitative Differentiation Guide for Procuring CAS 261777-36-0


Stereochemical Identity: Cis vs. Unspecified/Mixed Isomer

The defining advantage of CAS 261777-36-0 over the commonly listed, stereochemically ambiguous 'N-Boc-4-phenyl-pipecolic acid' (CAS 261777-31-5) is its unequivocal cis configuration. The identity of CAS 261777-36-0 is explicitly documented as 'cis-4-Phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester' , providing researchers with a defined spatial arrangement of the 2-carboxylic acid and 4-phenyl groups on the piperidine ring. In contrast, the 'unspecified' mixture (CAS 261777-31-5) represents a variable composition that introduces batch-to-batch uncertainty into stereospecific reactions.

Stereochemistry Peptidomimetics Quality Control

Synthetic Utility: Cis Isomer as a Precursor to Trans-Configured Therapeutic Leads

The cis isomer (CAS 261777-36-0) is not just a final product but a critical synthetic intermediate. The foundational publication by Tetrahedron: Asymmetry outlines a synthetic protocol where Boc-protected 4-cis-pipecolic acid derivatives, obtained in >98% enantiomeric excess, are subjected to sodium methoxide-catalyzed epimerization to yield the isomeric 4-trans-L-pipecolic esters [1]. This trans isomer is a key structural component of pharmacologically active agents, including the HIV-1 protease inhibitor Palinavir and the NMDA receptor antagonist Selfotel [1]. Starting with the defined cis isomer is mandatory; a non-specified mixture would not only reduce the yield but also make it impossible to measure the epimerization's efficiency and final product's enantiopurity.

Drug Discovery HIV-1 Protease NMDA Receptor Conformational Constraint

Regioisomeric Integrity: Differentiation from 4-Substituted Amides and 5-Phenyl Analogs

The compound CAS 261777-36-0 must be differentiated from common regioisomeric impurities or incorrectly sourced alternatives, such as 5-phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (CAS 1219369-17-1) . Shifting the phenyl substituent from the 4-position to the 5-position drastically alters the spatial presentation of the hydrophobic moiety, which is a key determinant in binding to a biological target. For research programs modeling 4-substituted pipecolic acid leads like Argatroban, substitution with a 5-phenyl isomer would generate an entirely incorrect scaffold, invalidating the SAR hypothesis.

Medicinal Chemistry Building Blocks Selectivity

Commercial Purity and Analytical Documentation

The reliable procurement of CAS 261777-36-0 is supported by a quantified purity specification and a package of analytical documents. Key vendors list the compound with a minimum purity of 98% (NLT 98%) and provide supporting documentation including HPLC, NMR, and LC-MS data to verify both identity and purity . This contrasts with general listings for the unspecified isomer (CAS 261777-31-5), which are often sold at a lower standard of 95% purity and without the same guarantee of a complete analytical package or stereochemical definition . This documented purity directly supports the reproducibility of subsequent synthetic steps.

Quality Assurance Procurement Analytical Chemistry

Definitive Application Scenarios for 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS 261777-36-0)


Synthesis of Enantiopure 4-Trans-Substituted Peptidomimetics for Drug Discovery

This compound is the optimal starting material for synthesizing 4-trans-substituted pipecolic acid derivatives, a crucial scaffold in peptidomimetic drug design. As detailed in the evidence, the cis isomer is first resolved to high enantiopurity (>98% ee) and then epimerized to the trans isomer, which is the bioactive core of molecules like the HIV-1 protease inhibitor Palinavir and the NMDA antagonist Selfotel [1]. Starting from the pure cis isomer (CAS 261777-36-0) ensures the reaction's efficiency and the final product's stereochemical purity, a non-negotiable requirement for generating valid biological data against these high-value targets.

Design of Conformationally Constrained Chemical Libraries

The defined cis conformation of this building block allows medicinal chemists to lock a phenyl group into a specific spatial orientation relative to the peptide backbone. This is essential for designing chemical libraries that explore constrained conformational space. The evidence shows that substituting this defined isomer with a regioisomer (e.g., 5-phenyl) or a mixed cis/trans analog would probe a completely different binding space, rendering the SAR analysis invalid . The availability of this compound with NLT 98% purity and full analytical documentation provides the reproducibility necessary for large-scale library synthesis.

Process Chemistry Development and Scale-Up of Pipecolic Acid Intermediates

For process chemists, the controlled epimerization of the cis isomer to the trans isomer is a key transformation. The evidence that this isomer can be obtained in >98% ee and subsequently converted with defined stereochemistry provides a reliable foundation for developing a scalable manufacturing route for advanced intermediates [1]. The rigorous analytical package offered with the compound, including HPLC and NMR data, establishes the baseline for in-process control, a critical aspect of scale-up that is not possible with substandard, ill-defined material.

Quote Request

Request a Quote for 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.